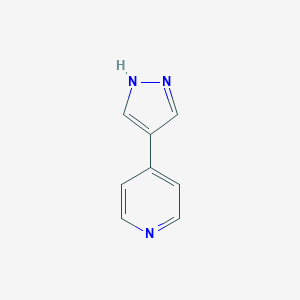

4-(1H-pyrazol-4-yl)pyridine

Beschreibung

Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Chemical Research

The foundational components of 4-(1H-pyrazol-4-yl)pyridine, the pyrazole and pyridine rings, are themselves cornerstones of heterocyclic chemistry, each possessing a rich history of application and study.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netresearchgate.netbohrium.com The metabolic stability of the pyrazole nucleus is a key factor in its frequent incorporation into drug molecules. nih.gov In recent years, the number of approved drugs containing a pyrazole core has surged, with prominent examples including treatments for various cancers and viral infections. nih.govtandfonline.com Beyond pharmaceuticals, pyrazole derivatives are integral to coordination chemistry, where their varied bonding modes allow for the construction of diverse and functional metal complexes. researchgate.net

Pyridine , a six-membered aromatic heterocycle, is another ubiquitous scaffold in chemical research. Its derivatives are crucial in the development of metal-organic frameworks (MOFs) and coordination compounds. nih.gov The nitrogen atom in the pyridine ring provides a key coordination site for metal ions, facilitating the assembly of complex supramolecular structures. nih.gov Fused systems incorporating pyridine, such as pyrazolopyridines, are valuable in the discovery of new bioactive compounds and materials with interesting photophysical properties. mdpi.com The combination of the π-deficient pyridine ring with the π-excessive pyrazole ring creates a dipolar character that is advantageous for developing novel organic fluorophores. mdpi.com

Overview of Bidentate and Hybrid Heterocyclic Systems for Advanced Applications

In this compound, the pyridine nitrogen and one of the pyrazole nitrogens can act as donor sites, allowing the molecule to bridge metal centers or chelate to a single metal ion. This bidentate nature is fundamental to its role as a building block, or "linker," in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nanochemazone.comcd-bioparticles.net MOFs built from such ligands can exhibit tailored properties, such as porosity for gas storage or luminescence for sensing applications. rsc.orgnih.gov

The design of hybrid ligands is a powerful strategy for creating multifunctional architectures. acs.org By combining different heterocyclic units, chemists can fine-tune the electronic communication between metal centers, leading to materials with novel magnetic, optical, or catalytic properties. acs.orgrsc.org The versatility of these systems has led to their application in diverse areas, including transfer hydrogenation catalysis and the development of luminescent materials. mdpi.commdpi.com

Academic Research Trajectories of this compound Derivatives

Academic research on this compound and its derivatives has largely focused on their utility in coordination chemistry and materials science. The molecule's ability to act as a versatile linker has been extensively exploited in the synthesis of novel coordination compounds and polymers with interesting structural motifs and properties.

One major research trajectory involves the use of this compound to construct Metal-Organic Frameworks (MOFs) . For instance, a luminescent cationic MOF was constructed using a derivative, 4-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)pyridine, and copper(I) bromide. rsc.orgnih.gov This material demonstrated potential as a sensor for volatile organic compounds, showcasing how the ligand's structure directly influences the framework's function. rsc.orgnih.gov

Another significant area of investigation is the synthesis and characterization of discrete coordination complexes . Research has shown that this compound can coordinate to various metal ions, such as zinc(II), to form complexes with specific geometries. In one example, it formed a distorted tetrahedral complex with zinc chloride, [ZnCl₂(C₈H₇N₃)₂]. nih.gov The resulting crystal structure was stabilized by intermolecular hydrogen bonds, demonstrating the ligand's role in directing the formation of supramolecular networks. nih.gov

Furthermore, research has explored the synthesis of various substituted derivatives to modulate their properties. For example, the synthesis of 4-[3,5-bis(propan-2-yl)-1H-pyrazol-4-yl]pyridine highlights efforts to create sterically hindered ligands that can influence the coordination environment of metal centers. researchgate.net In medicinal chemistry, derivatives have been designed and synthesized to act as inhibitors for specific biological targets, such as c-Jun N-terminal kinase (JNK) in leukemia cells and as anti-inflammatory agents. exlibrisgroup.comresearchgate.netresearchgate.net These studies underscore the modularity of the this compound scaffold, allowing for systematic modifications to achieve desired functions.

The table below summarizes selected research findings on derivatives of this compound, illustrating the breadth of its applications.

| Derivative Name | Application/Research Focus | Key Finding |

| 4-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)pyridine | Luminescent MOF for sensing | Forms a cationic framework with Cu(I) that can detect volatile organic compounds. rsc.orgnih.gov |

| 4-(1H-pyrazol-3-yl)pyridine | Coordination Chemistry | Forms a tetrahedral complex with Zn(II), [ZnCl₂(C₈H₇N₃)₂], creating a 3D supramolecular network. nih.gov |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives | Anti-inflammatory agents | Derivatives with terminal sulfonamides showed potent inhibition of inflammatory mediators like NO and PGE₂. exlibrisgroup.comresearchgate.net |

| N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives | JNK inhibitors for leukemia | Certain derivatives exhibited submicromolar inhibitory activity against JNK1 and JNK2 isoforms. researchgate.net |

| 4-[3,5-bis(propan-2-yl)-1H-pyrazol-4-yl]pyridine | Ligand Synthesis | Successful synthesis of a sterically demanding bidentate ligand for potential use in coordination chemistry. researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDKFMFJVGNYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362876 | |

| Record name | 4-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19959-71-8 | |

| Record name | 4-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19959-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 1h Pyrazol 4 Yl Pyridine

Advanced Synthesis of 4-(1H-pyrazol-4-yl)pyridine Core Structures

The construction of the this compound core is a focal point of synthetic efforts, employing advanced organic chemistry reactions to build this important molecular structure.

Cross-Coupling Reactions for C-C Bond Formation to the Pyrazole (B372694) and Pyridine (B92270) Rings

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging the critical carbon-carbon bond between the pyrazole and pyridine rings. eie.grnih.gov These methods offer a direct and efficient means to connect the two heterocyclic systems.

The Suzuki-Miyaura coupling reaction stands out as a widely used and versatile method for the synthesis of biaryl compounds, including this compound derivatives. researchgate.netnih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of a pyrazole-boronic acid or ester with a halogenated pyridine, or vice versa.

Key to the success of these couplings is the careful selection of the palladium catalyst, ligands, and base. For instance, the coupling of 4-bromo- or 4-chlorobenzonitrile (B146240) with heteroaryltrifluoroborates has been successfully achieved using a catalyst system of Pd(OAc)₂ and RuPhos. nih.gov In some cases, to prevent unwanted side reactions like dehalogenation, bromo and chloro derivatives of pyrazoles are preferred over iodo derivatives. researchgate.net

A practical one-pot, sequential Suzuki-Miyaura coupling strategy has been developed for the synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines. researchgate.net This method involves a chemoselective arylation at the C3 position of a 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, followed by a second arylation at the C6 position. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrazolyl-Pyridine Synthesis

| Pyrazole Substrate | Pyridine Substrate | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4'-Bromopropiophenone | Not Specified | Not Specified | Not Specified | Not Specified | rsc.org |

| Pyrazole boronic ester | Bromide 5a/5b | Palladium catalyst | Not Specified | Not Specified | 53-66% | nih.gov |

| 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(OAc)₂, dppf | Cs₂CO₃ | 1,4-dioxane:water | Not Specified | researchgate.net |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Not Specified | Not Specified | Not Specified | 93% | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

While palladium catalysis is prevalent, other transition metals like nickel have also been employed in cross-coupling reactions to form C-C and C-N bonds. ustc.edu.cn Nickel-catalyzed cross-coupling of Grignard reagents with aryl halides is a notable example. ustc.edu.cn Copper-catalyzed reactions have also been utilized in the synthesis of pyrazole-containing compounds. mdpi.com These alternative methods can offer different reactivity profiles and may be advantageous for specific substrates or to avoid palladium-related issues. For instance, nickel catalysts have shown effectiveness in coupling reactions involving less reactive aryl electrophiles like fluorides and chlorides. ustc.edu.cn The formation of C-P bonds, another type of coupling, has also been achieved using various transition metals. researchgate.net

Cyclization and Condensation Strategies for Heterocyclic Ring Formation

The formation of either the pyrazole or the pyridine ring through cyclization or condensation reactions is another fundamental approach to constructing the this compound framework.

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex heterocyclic systems like pyrazolo[3,4-b]pyridines in a single step from readily available starting materials. longdom.orgpreprints.orgrsc.orgresearchgate.net These reactions are highly atom-economical and can quickly generate molecular diversity.

One such approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water, providing a sustainable method for synthesizing pyrazole derivatives. longdom.orgpreprints.orgresearchgate.net A four-component variation, including ethyl cyanoacetate (B8463686), can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. longdom.orgpreprints.orgresearchgate.net Another novel three-component reaction utilizes α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles to assemble complex molecules featuring three different heterocycles. rsc.org

Table 2: Examples of Multi-Component Reactions for Pyrazole-Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

|---|---|---|---|---|---|

| Enaminones | Benzaldehyde | Hydrazine-HCl | - | 1-H-pyrazole | longdom.orgpreprints.orgresearchgate.net |

| Enaminones | Benzaldehyde | Hydrazine-HCl | Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridine | longdom.orgpreprints.orgresearchgate.net |

This table is for illustrative purposes and may not be exhaustive.

The synthesis of specifically substituted this compound frameworks is crucial for tuning the molecule's properties for various applications. This often involves the cyclization of appropriately functionalized precursors.

For instance, pyrazolo[3,4-b]pyridines can be synthesized from N-substituted 5-aminopyrazoles and 1,3-bis-electrophilic substrates. mdpi.com The functional groups can be introduced either during the ring construction or through subsequent functionalization reactions. mdpi.com Another method involves the reaction of 4,4,9,9-tetramethyl-5,8-diazadodecane-2,11-dione dihydrazone with pyridine-2-aldehyde, templated by a metal ion, to form a macrocyclic ligand containing a pyridyl group. acs.org

The in-situ formation of a 3,4,5-trisubstituted pyrazole ring has been observed in the presence of copper(II) ions from the reaction of pyridine-2-aldehyde, 2-acetylpyridine, and hydrazine hydrate (B1144303). nih.gov Furthermore, the condensation of α,β-unsaturated ketones with reagents like ethyl cyanoacetate or malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted 2-oxo(imino)pyridine derivatives. nih.gov

The reaction of 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile with hydrazine hydrate can lead to the formation of 3,6-diamino-4-(1,3-diphenylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile. ekb.eg Additionally, reacting arylmethylenenitriles with 4-nitrosoantipyrine (B43216) is a method for preparing pyrazolo[4,3-b]pyridines. ekb.eg

Derivatization and Functionalization of this compound

The versatile scaffold of this compound allows for a wide range of chemical modifications. These transformations are key to exploring the structure-activity relationships (SAR) of this class of compounds, particularly in the context of medicinal chemistry.

N-Alkylation and N-Arylation of the Pyrazole and Pyridine Moieties

The nitrogen atoms of both the pyrazole and pyridine rings are common sites for alkylation and arylation, leading to a diverse array of derivatives.

N-alkylation of the pyrazole moiety is a frequently employed strategy to introduce various alkyl groups. This is typically achieved by reacting the NH-pyrazole with an appropriate alkylating agent in the presence of a base. For instance, the N-alkylation of a pyrazole boronic ester with cyclopentylmethyl methanesulfonate (B1217627) has been accomplished in the presence of triethylamine (B128534) (Et3N) to yield the corresponding N-alkylated product. nih.gov In another example, N-alkylation of a lactam-containing pyrazol-4-yl-pyridine derivative with ethylene (B1197577) ditosylate was used to introduce a fluoroethyl group precursor. nih.gov The use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) is also a common practice for N-alkylation reactions. mdpi.com

A general method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid, which provides access to N-alkyl pyrazoles under mild conditions. researchgate.net This method has been shown to be effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates. researchgate.net

Table 1: Examples of N-Alkylation of Pyrazole Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Pyrazole boronic ester | Cyclopentylmethyl methanesulfonate | Et3N | - | N-Cyclopentylmethyl pyrazole boronic ester | 75 | nih.gov |

| Lactam-containing pyrazol-4-yl-pyridine | Ethylene ditosylate | K2CO3 | MeCN | N-Fluoroethyl precursor | - | nih.gov |

| 4-Bromo-1H-pyrazole | Alkyl bromides | K2CO3 | DMF | N-Alkyl-4-bromopyrazole | - | mdpi.com |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Brønsted acid | 1,2-DCE | N-Phenethyl-4-chloropyrazole | Good | researchgate.net |

N-arylation of the pyrazole ring is often accomplished through copper-catalyzed cross-coupling reactions. General conditions for the N-arylation of various nitrogen heterocycles, including pyrazoles, have been developed using copper(I) iodide (CuI) with diamine ligands. acs.org These reactions are tolerant of a wide range of functional groups on the aryl halide. acs.org Another efficient method utilizes CuO nanoparticles on activated carbon (CuO/AB) as a catalyst for the N-arylation of nitrogen-containing heterocycles with aryl halides. mdpi.com Ethylene glycol has also been employed as a dual solvent and ligand for the copper-catalyzed N-arylation of heterocycles. sharif.edu

Palladium-catalyzed reactions also provide a route to N-arylpyrazoles. For example, the coupling of aryl triflates with pyrazole derivatives can be achieved using a palladium catalyst with a specific phosphine (B1218219) ligand (tBuBrettPhos). organic-chemistry.org

Direct N-arylation of the pyridine nitrogen in this compound is less common as the pyridine nitrogen is less nucleophilic than the pyrazole nitrogen. However, functionalization of the pyridine ring can be achieved through multi-step sequences.

Introduction of Electron-Withdrawing and Electron-Donating Groups on the Pyridine Ring

The electronic properties of the pyridine ring can be tuned by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). These modifications significantly influence the reactivity and biological activity of the molecule.

Nitration of pyrazole-containing systems is another method to introduce a strong electron-withdrawing nitro group (-NO2). The regioselective introduction of nitro groups onto pyrazole rings containing other heterocyclic substituents has been studied, yielding various mono- and dinitropyrazole derivatives. researchgate.net For instance, the nitration of a pyrazole with a furazanyl substituent has been investigated. researchgate.net

The introduction of electron-donating groups, such as amino groups (-NH2), can also be achieved. The reduction of a nitrobenzene (B124822) derivative with tin(II) chloride (SnCl2) is a common method to generate an aryl amine. nih.gov In the context of pyrazolo[3,4-b]pyridines, amino groups have been introduced by reacting 2-chloronicotinonitrile derivatives with hydrazines. d-nb.info A study on 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile highlights a molecule with an amino group on the pyrazole ring. iucr.org

Table 2: Functionalization of the Pyridine Ring

| Functional Group | Method | Precursor | Reagents | Outcome | Reference |

| Cyano (-CN) | Cyclization | 4-Chloropyridine-2-carbonitrile | Hydrazine hydrate | 4-(1H-Pyrazol-1-yl)pyridine-2-carbonitrile | researchgate.net |

| Nitro (-NO2) | Nitration | Pyrazole with furazanyl substituent | Nitrating agent | Mono- and dinitropyrazole derivatives | researchgate.net |

| Amino (-NH2) | Reduction of Nitro Group | Nitrobenzene derivative | SnCl2 | Aryl amine | nih.gov |

| Amino (-NH2) | Reaction with Hydrazine | 2-Chloronicotinonitrile derivative | Hydrazine | 3-Aminopyrazolo[3,4-b]pyridine | d-nb.info |

Regioselective Functionalization Techniques

Regioselective functionalization is critical for the synthesis of specific isomers of substituted this compound.

Halogenation of pyrazoles, particularly at the C4-position, is a common and regioselective transformation. The reaction of pyrazoles with N-halosuccinimides (NXS, where X = Br, Cl) in solvents like carbon tetrachloride or water provides 4-halopyrazoles in excellent yields under mild conditions without the need for a catalyst. researchgate.net The iodination of pyrazoles can be achieved using elemental iodine in the presence of an in situ oxidant. thieme-connect.com

The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups. This reaction typically involves the coupling of a bromo-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov For instance, a Suzuki coupling reaction between a bromide derivative and a pyrazole boronic ester has been used to synthesize the core 4-(pyrazol-4-yl)pyridine scaffold. nih.gov The efficiency of the Suzuki reaction can be influenced by the substituents on the pyridine ring, with electron-withdrawing groups enhancing the reaction rate. nih.gov Microwave-assisted Suzuki reactions using a pyridine-pyrazole/Pd(II) species as a catalyst have also been developed for the efficient synthesis of biaryl compounds in aqueous media. mdpi.com

Direct C-H functionalization offers an atom-economical approach to modify the pyridine ring. While challenging, methods for the meta-selective C-H functionalization of pyridines are being developed, often involving the temporary dearomatization of the pyridine ring to control regioselectivity. nih.govresearchgate.net Palladium-catalyzed direct C-H alkenylation of pyrazoles has also been reported, allowing for the installation of various activated alkenes. acs.org

Table 3: Regioselective Functionalization Methods

| Reaction | Position | Reagents/Catalyst | Substrate | Product | Reference |

| Bromination | Pyrazole C4 | N-Bromosuccinimide | Pyrazole | 4-Bromopyrazole | researchgate.net |

| Chlorination | Pyrazole C4 | N-Chlorosuccinimide | Pyrazole | 4-Chloropyrazole | researchgate.net |

| Suzuki Coupling | Pyridine C-position | Pd[P(Ph)3]4, K2CO3 | Bromo-substituted pyridine | Aryl-substituted pyridine | nih.gov |

| C-H Alkenylation | Pyrazole C4 | Pd(OAc)2, Pyridine | Pyrazole | 4-Alkenylpyrazole | acs.org |

Spectroscopic Characterization Methodologies and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are primary tools for determining the molecular structure of 4-(1H-pyrazol-4-yl)pyridine. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. nih.govipb.pt

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the pyridine (B92270) protons typically appear as multiplets in the downfield region. For instance, signals can be observed around 8.52-8.61 ppm and 7.54-7.56 ppm. The pyrazole (B372694) protons may present signals around 7.95-7.96 ppm and 7.66-7.72 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. In CDCl₃, characteristic peaks for this compound can be observed at approximately 151.1, 145.8, 142.4, 126.5, 112.4, and 109.0 ppm. rsc.org The specific chemical shifts can be influenced by the solvent and the presence of substituents on the heterocyclic rings. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 8.52-8.61 (m), 7.95-7.96 (m), 7.66-7.72 (m), 7.54-7.56 (m) rsc.org |

| ¹³C | 151.1, 145.8, 142.4, 126.5, 112.4, 109.0 rsc.org |

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to an internal standard. 'm' denotes a multiplet.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the pyridine and pyrazole rings. wiley.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of carbon resonances. wiley.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. wiley.comresearchgate.net It provides vital information for connecting the pyrazole and pyridine rings and for assigning quaternary carbon atoms which are not visible in HMQC/HSQC spectra. wiley.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "fingerprint" of the molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational transitions. mdpi.com The IR spectrum of this compound and its derivatives displays characteristic absorption bands. For example, a broad band in the region of 3200-3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the pyrazole ring. researchgate.net Stretching vibrations of the C=C and C=N bonds within the aromatic rings are usually observed in the 1400-1600 cm⁻¹ region. mdpi.com For instance, in a related compound, 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, characteristic bands appear at 3472, 3438, 3396, 3350, 3323, 3241, and 3201 cm⁻¹ for various NH₂ and NH groups, and at 1600 and 1585 cm⁻¹ for C=C aromatic stretching. mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing vibrations of non-polar bonds. nih.gov The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching modes. In studies of related iron(II) complexes with pyrazolyl-pyridine ligands, Raman spectroscopy has been used to monitor changes in the spin state, where shifts in the pyridine ring breathing mode (around 1011-1034 cm⁻¹) are indicative of changes in the metal-ligand bond lengths. researchgate.net This highlights the sensitivity of Raman spectroscopy to the structural details of the pyridine moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. mdpi.com For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (145.16 g/mol ). rsc.orgapolloscientific.co.uk High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

The fragmentation pattern provides further structural information. For instance, in the EI-MS of this compound, fragment ions corresponding to the loss of stable neutral molecules or radicals from the parent ion can be observed. Common fragmentation pathways for related heterocyclic systems involve the cleavage of the rings or the loss of substituents. rsc.orgresearchgate.net Electrospray ionization (ESI) is a softer ionization technique often used for these types of compounds, typically showing a prominent protonated molecule peak ([M+H]⁺). rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology has been instrumental in elucidating the structural characteristics of this compound and its derivatives, providing invaluable insights into their molecular geometry, conformation, and the non-covalent interactions that govern their assembly in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles in this compound Derivatives

The solid-state structure of this compound derivatives reveals key geometric parameters. In the derivative 4-[3,5-bis(propan-2-yl)-1H-pyrazol-4-yl]pyridine, the N1–N2 bond length within the pyrazole ring was determined to be 1.3557(14) Å. researchgate.net For the complex Dichloridobis[4-(1H-pyrazol-3-yl)pyridine-κN]zinc, the bond lengths between the zinc atom and the coordinating nitrogen atoms of the pyridine rings are 2.032 (4) Å and 2.041 (4) Å. nih.gov The zinc-chloride bond lengths in this complex are 2.2241 (18) Å and 2.2395 (17) Å. nih.gov

The table below summarizes selected bond lengths and angles for a pyrazolo[4,3-b]pyridine derivative, demonstrating typical values for the pyrazole core. nih.gov

| Bond | Bond Length (Å) | Bond | Bond Angle (°) |

| N1–N2 | 1.327 | N1–N2–C2 | 102.5 |

| N1–N3 | 1.356 | N1–N3–C1 | 100.4 |

| N3–C1 | 1.333 | N2–N1–N3 | 117.5 |

| N2–C2 | 1.350 | N3–C1–C2 | 111.6 |

| C1–C2 | 1.384 | N2–C2–C1 | 108.0 |

| Data for N-(3-Benzoyl-5-cyano-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacetamide. nih.gov |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of this compound derivatives is directed by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The pyrazole N-H group is a consistent hydrogen bond donor, while the pyridine nitrogen and pyrazole nitrogens can act as acceptors.

In the crystal structure of Dichloridobis[4-(1H-pyrazol-3-yl)pyridine-κN]zinc, intermolecular N—H⋯N and N—H⋯Cl hydrogen bonds are observed, creating a three-dimensional supramolecular network. nih.govnih.gov The geometry of these hydrogen bonds has been determined, as shown in the table below. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N4—H4A⋯N5 | 0.86 | 2.23 | 2.945 (8) | 140 |

| N6—H6⋯Cl1 | 0.86 | 2.46 | 3.266 (5) | 156 |

| Hydrogen-bond geometry for Dichloridobis[4-(1H-pyrazol-3-yl)pyridine-κN]zinc. nih.gov |

Similarly, in Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate, molecules are linked into a two-dimensional network by N—H⋯O and C—H⋯N hydrogen bonds. nih.gov The structure is further stabilized by C—H⋯π interactions. nih.govresearchgate.net Other derivatives exhibit various hydrogen bonding motifs, including C—H···N and C—H···π(arene) interactions that link molecules into chains of rings. grafiati.com In some cases, weak C—H···N hydrogen bonds connect molecules into layers. iucr.org

Medicinal Chemistry Research of 4 1h Pyrazol 4 Yl Pyridine and Its Analogs

Structure-Activity Relationships (SAR) in Pyrazol-4-yl-pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the pyrazol-4-yl-pyridine series, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For pyrazol-4-yl-pyridine derivatives, particularly in the context of kinase inhibition, several key pharmacophoric features have been identified.

A common five-point pharmacophore model for related pyrazole-based kinase inhibitors includes features such as a hydrogen-bond donor, a hydrogen-bond acceptor, two aromatic rings, and a hydrophobic group. nih.gov The pyrazole (B372694) ring often acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen can serve as a critical hydrogen bond acceptor. nih.govresearchgate.net

Docking studies reveal that for many kinase inhibitors, the pyridine nitrogen forms a crucial hydrogen bond interaction with the backbone N-H of a "hinge region" amino acid in the ATP-binding site of the kinase, such as Met 109 in p38 MAP kinase. nih.govresearchgate.net The pyrazole and pyridine rings themselves provide aromatic and hydrophobic interactions, fitting into specific pockets within the enzyme's active site. Optimization of this pharmacophore involves modifying substituents on both rings to enhance these interactions and improve binding affinity and selectivity. For instance, adding hydrophobic groups can help the molecule better occupy a hydrophobic pocket within the target protein. nih.gov

The biological activity of the 4-(1H-pyrazol-4-yl)pyridine scaffold is highly sensitive to the nature and position of its substituents. SAR studies have established several principles governing these effects.

For derivatives targeting the muscarinic acetylcholine (B1216132) receptor M4, subtle chemical modifications around the core scaffold did not lead to statistically significant changes in binding affinity, suggesting that the core itself is the primary determinant for interaction with the allosteric site. nih.gov However, in other contexts, substituents play a more defined role. For example, in a series of pyrazolo[4,3-c]pyridines, the presence of a substituent on the N-1 position of the pyrazole ring was found to be important for activity, as its removal led to a decrease in the ability to disrupt a key protein-protein interaction. acs.org Conversely, adding carboxylate derivatives rendered the compounds inactive. acs.org

The strategic placement of substituents is key to achieving selectivity. In the development of CDK4/6 inhibitors based on a closely related 4-(pyrazol-4-yl)-pyrimidine scaffold, X-ray crystallography was used to establish several determinants of both potency and selectivity. nih.govnovartis.com Modifications at different positions on the pyrazole and pyrimidine (B1678525) rings allowed for the fine-tuning of interactions with the target kinases, enabling significant selectivity for CDK4/6 over other cyclin-dependent kinases like CDK1 and CDK2. nih.govnovartis.com

Mechanisms of Biological Action for this compound Scaffolds

The primary mechanism through which this compound derivatives exert their biological effects is through the targeted inhibition of specific enzymes, particularly protein kinases that are critical regulators of cellular processes.

The pyrazole-pyridine core acts as a "hinge-binding" motif, a common strategy in the design of ATP-competitive kinase inhibitors. This scaffold effectively mimics the adenine (B156593) portion of ATP, allowing it to bind to the enzyme's active site and block its catalytic function.

The cell cycle is regulated by cyclin-dependent kinases (CDKs), and the dysregulation of the CDK4/6-cyclin D pathway is a hallmark of many cancers. A series of 4-(pyrazol-4-yl)-pyrimidines, close analogs of the pyridine scaffold, have been identified and optimized as highly selective inhibitors of CDK4/6. nih.govnovartis.com These compounds demonstrated significant selectivity for CDK4/6 over other CDKs in both enzymatic and cellular assays. nih.govnovartis.com

X-ray crystallographic analysis of these inhibitors bound to CDK6 revealed the key interactions responsible for their potency and selectivity. nih.govnovartis.com The pyrimidine and pyrazole rings form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. The development of these inhibitors showcases the utility of the pyrazole-heterocycle scaffold in creating targeted anticancer agents.

Table 1: Activity of Representative 4-(Pyrazol-4-yl)-pyrimidine Analogs against CDKs

| Compound | R Group on Pyrimidine | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | 2-aminopyridine | 1.5 | 3.2 | 480 |

| 2 | aniline | 4.1 | 5.5 | >10000 |

| 3 | 2-methyl-aniline | 2.5 | 3.9 | 2300 |

Data synthesized from representative findings in medicinal chemistry literature on CDK4/6 inhibitors. IC₅₀ values are indicative of inhibitory potency.

The p38 Mitogen-Activated Protein Kinase (p38MAPK) is a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress. Inhibitors of p38MAPK are of significant interest for treating inflammatory diseases. Pyridine-based structures are a well-established class of p38MAPK inhibitors. nih.govresearchgate.net

The mechanism of inhibition involves the pyridine nitrogen of the scaffold forming a crucial hydrogen bond with the backbone amide of Met109 in the hinge region of the p38MAPK ATP-binding site. nih.gov The aryl group attached to the pyrazole or an adjacent position on the core scaffold typically inserts into a nearby hydrophobic pocket, further anchoring the inhibitor. nih.govresearchgate.net The pyrazolo[1,5-a]pyridine (B1195680) scaffold, an isomer of the core topic, has yielded potent p38 kinase inhibitors, demonstrating the versatility of the combined heterocyclic system in targeting this enzyme. researchgate.net

Table 2: Inhibition of p38 MAPK by Representative Pyrazole-Pyridine Analogs

| Compound Scaffold | Key Substituent | p38α IC₅₀ (nM) | Key Interaction |

|---|---|---|---|

| Pyridinyl Imidazole | 4-Fluorophenyl | 30 | H-bond to Met109 |

| Pyrazolo[1,5-a]pyridine | Electron-rich groups | 50-100 | Hinge-binding |

| Pyridinyl Triazole | 4-Fluorophenyl | 80 | H-bond to Met109 |

Data synthesized from representative findings in medicinal chemistry literature on p38 MAPK inhibitors. IC₅₀ values are indicative of inhibitory potency.

Broad-Spectrum Antimicrobial Activity Mechanisms

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. nih.gov Heterocyclic compounds containing pyrazole and pyridine rings have demonstrated significant potential in this area. orientjchem.orgnih.gov Thiophene-pyrazole-pyridine hybrids, for example, have shown good antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

One of the primary mechanisms for the antibacterial action of pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net Certain 4,5-dihydro-1H-pyrazole derivatives have exhibited potent inhibition of E. coli and S. aureus DNA gyrase. researchgate.net Molecular docking studies suggest these compounds bind to the active site of the enzyme, disrupting its function. researchgate.net While the exact mechanisms for many pyrazolyl-pyridine compounds are not fully elucidated, their broad-spectrum activity suggests they may target fundamental bacterial processes. nih.govmdpi.com

Anticancer and Cytotoxicity Pathways

The this compound scaffold and its analogs have been extensively investigated for their anticancer properties, demonstrating cytotoxicity against a wide range of cancer cell lines through various mechanisms. nih.govmdpi.comnih.gov

Research has shown that pyrazolyl pyridine conjugates can exhibit potent cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cells. nih.gov One such compound, a cyanopyridine–pyrazole conjugate, was found to be a potent inhibitor of PIM-1 kinase, an enzyme often overexpressed in cancers. nih.gov Inhibition of PIM-1 kinase by this compound led to the induction of apoptosis in HepG2 cells. nih.gov

Other pyrazole derivatives have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and causing DNA damage. nih.gov Furthermore, a novel pyrazole derivative, PTA-1 , was identified as a potent cytotoxic agent against triple-negative breast cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting tubulin polymerization. mdpi.com In another study, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), with some compounds showing sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com These findings underscore the multifaceted anticancer potential of the pyrazole-pyridine scaffold, targeting various pathways essential for cancer cell survival and proliferation. researchgate.net

Table 3: Cytotoxicity of Representative Pyrazole Analogs against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity | Mechanism |

|---|---|---|---|

| Cyanopyridine-pyrazole conjugate | HepG2 | IC₅₀ = 0.18 µM | PIM-1 kinase inhibition, Apoptosis induction |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 (Ovarian) | GI₅₀ = 0.127–0.560 μM (panel) | CDK2 inhibition |

| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | IC₅₀ = 3.9–35.5 μM | Bcl-2 inhibition, DNA damage |

| PTA-1 | MDA-MB-231 (Breast) | Potent Cytotoxicity | Apoptosis, Cell cycle arrest, Tubulin polymerization inhibition |

Drug Discovery and Development Potential

The this compound scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating considerable potential in the discovery and development of novel therapeutic agents. Its unique structural and electronic properties have made it a valuable building block for designing molecules that can interact with a variety of biological targets with high affinity and selectivity.

The identification of lead compounds is a critical step in the drug discovery pipeline. The this compound core has been instrumental in the development of several potent kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. As bioisosteres of purines, pyrazolopyridines are well-suited to bind to the ATP-binding site of kinases. nih.gov

Fragment-based drug discovery (FBDD) has proven to be a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. One notable example is the discovery of AT9283, a multitargeted kinase inhibitor. acs.orgdundee.ac.uk Fragment screening identified a pyrazole-benzimidazole fragment which, through structure-based optimization, led to the development of the pyrazol-4-yl urea (B33335) derivative AT9283. acs.org This compound potently inhibits Aurora A and Aurora B kinases, which are key regulators of mitosis and are attractive targets for cancer therapy. acs.orgcaymanchem.com

Another successful strategy has been the bioisosteric replacement of known pharmacophores with the pyrazole moiety. This approach led to the discovery of a novel class of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. mdpi.com By replacing a phenylsulfonamide group with a pyrazole derivative, researchers identified compounds with significantly enhanced inhibitory activity. mdpi.com Mechanistic studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells, highlighting their therapeutic potential. mdpi.com

The following table summarizes the inhibitory activities of selected lead compounds incorporating the pyrazol-4-yl scaffold.

| Compound | Target Kinase(s) | IC50 / Ki (nM) | Cellular Activity |

| AT9283 | Aurora A, Aurora B, JAK2, JAK3, Abl | 3, 3, 1.2, 1.1, 4 (IC50) | Induces polyploidy in HCT116 cells (IC50 = 30 nM); inhibits proliferation in B-NHL cell lines (IC50 < 1 µM). caymanchem.commedchemexpress.com |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 5 (Ki) | Displays sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM). mdpi.com |

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. researchgate.net The development of specific radioligands is crucial for PET imaging. The pyrazole scaffold has been recognized as a valuable core for the design of PET tracers targeting various receptors and enzymes. mdpi.com

The this compound framework has been successfully utilized in the development of radiofluorinated probes for imaging the muscarinic acetylcholine receptor M4 (M4). acs.orgnih.gov Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the identification of a subtype-selective positive allosteric modulator (PAM) that was subsequently radiolabeled with fluorine-18. acs.orgnih.gov The resulting radioligand, [¹⁸F]12, was synthesized with a good radiochemical yield and high radiochemical purity. nih.gov Preclinical studies in non-human primates demonstrated its potential for visualizing M4 receptors in the brain. nih.gov

Furthermore, pyrazole-based structures have been investigated for the development of PET ligands targeting Tropomyosin receptor kinases (Trk). schirrmacherresearchgroup.com Alterations in Trk signaling are implicated in neurological diseases and cancer. schirrmacherresearchgroup.com The development of [¹⁸F]TRACK, a fluorine-18-labeled Trk inhibitor, represents a significant advancement in this area. researchgate.netnih.gov This radiotracer has demonstrated the ability to cross the blood-brain barrier and specifically bind to TrkB/C receptors in vivo. schirrmacherresearchgroup.com

The table below provides details on representative radioligands based on the pyrazole scaffold.

| Radioligand | Target | Radionuclide | Radiochemical Yield | Molar Activity (Am) |

| [¹⁸F]12 (pyrazol-4-yl-pyridine derivative) | Muscarinic Acetylcholine Receptor M4 | ¹⁸F | 28 ± 10% | >37 GBq/μmol |

| [¹⁸F]TRACK | Tropomyosin Receptor Kinase (Trk) B/C | ¹⁸F | 4.4 ± 0.8% | 250 ± 82 GBq/μmol |

The identification of pharmacologically promising fragments is a key aspect of drug design, often guided by structure-activity relationship (SAR) studies. For pyrazolopyridine-based kinase inhibitors, the pyrazolopyridine core often serves as a hinge-binding motif, mimicking the adenine part of ATP. nih.gov SAR studies on pyrazolo[4,3-c]pyridine derivatives have shown that substitutions on the pyrazole ring can significantly impact binding affinity and selectivity. acs.org For instance, the position of a substituent on the pyrazole nitrogen can determine the inhibitory activity against certain protein-protein interactions. acs.org

In the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 inhibitors, SAR analysis revealed that N-alkylation or altering the topology of the pyrazol-4-yl ring at a specific position on the pyrimidine core could be detrimental to both CDK2 inhibition and antiproliferative activity. mdpi.com This highlights the precise structural requirements for potent biological activity and underscores the importance of the unsubstituted pyrazol-4-yl fragment in this series.

Coordination Chemistry of 4 1h Pyrazol 4 Yl Pyridine Ligands

Synthesis and Characterization of Metal Complexes with 4-(1H-pyrazol-4-yl)pyridine

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

The coordination chemistry of this compound with transition metals like zinc(II) and iron(II) has been a subject of significant interest. These complexes often exhibit interesting structural and electronic properties.

The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal salt, such as ZnBr₂, ZnI₂, or Fe(BF₄)₂·6H₂O, in an appropriate solvent. nih.govnih.gov The resulting products can be characterized using methods such as single-crystal X-ray diffraction, elemental analysis, FT-IR, and NMR spectroscopy. nih.gov

For instance, zinc(II) complexes with substituted terpyridine ligands, which share structural similarities with pyrazolyl-pyridines, have been synthesized and characterized. nih.gov The coordination geometry around the zinc ion in these complexes is often a distorted trigonal-bipyramidal or other five-coordinate geometries. nih.gov

Iron(II) complexes of pyrazolyl-pyridine ligands are particularly known for their potential to exhibit spin-crossover (SCO) behavior. nih.govub.edu The SCO phenomenon is sensitive to the ligand's structure, the nature of the counter-anion, and the presence of solvent molecules. ub.eduacs.org The synthesis of these iron(II) complexes typically involves the reaction of the ligand with an iron(II) salt in a solvent like nitromethane, followed by precipitation. nih.gov Characterization often includes magnetic susceptibility measurements to study the spin-transition properties. ub.edu

Table 1: Examples of Transition Metal Complexes with Pyridyl-Pyrazole Ligands

| Complex | Metal Ion | Key Feature | Reference |

|---|---|---|---|

| [Fe(L¹)₂]X₂ | Fe(II) | Exhibits spin-crossover behavior | nih.gov |

| [Zn(HpzR(n)py)m][X]₂ | Zn(II) | Forms tetrahedral and octahedral metallomesogens | rsc.org |

Note: The ligands in this table are derivatives of this compound, illustrating the coordination chemistry of the broader class of pyridyl-pyrazole systems.

The coordination of this compound and its derivatives with f-block elements like actinides(III) and lanthanides(III) is an area of growing research, driven by the potential applications in areas such as nuclear waste separation. The softer N-donor atoms of the pyrazolyl-pyridine ligands can show selectivity for actinides over lanthanides. acs.orgnih.gov

Studies on the coordination of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (a related ligand) with Cm(III) and Eu(III) have revealed the formation of [MLn]³⁺ complexes, where n can be 1, 2, or 3. acs.orgnih.gov Time-resolved laser fluorescence spectroscopy (TRLFS) is a key technique used to study the complexation and determine the stability constants of these species. acs.orgnih.gov NMR spectroscopy has also been employed to probe the nature of the metal-ligand bond, with studies suggesting a higher degree of covalency in the Am(III)-N bond compared to the Ln(III)-N bond. acs.orgnih.gov

Coordination Modes and Ligand Properties of Pyrazolyl-Pyridine Systems

The this compound ligand can coordinate to metal ions in several ways, primarily dictated by the reaction conditions and the nature of the metal center. The pyrazole (B372694) moiety can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. uninsubria.it

The most common coordination modes for pyrazolyl-pyridine ligands include:

Monodentate coordination: The ligand can bind to a metal center through either the pyridine (B92270) nitrogen or one of the pyrazole nitrogens.

Bidentate chelation: The ligand can chelate to a single metal center using both the pyridine nitrogen and a pyrazole nitrogen, forming a stable five-membered ring.

Bridging coordination: The deprotonated pyrazolate ring can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. uninsubria.it

The electronic properties of the pyrazolyl-pyridine ligand can be tuned by introducing substituents on either the pyridine or the pyrazole ring. researchgate.net This allows for the fine-tuning of the properties of the resulting metal complexes, such as their photophysical or magnetic behavior. researchgate.net

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a versatile linker has led to its use in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing. acs.orgnih.gov

The design of MOFs using pyrazolyl-pyridine ligands is based on the principles of reticular synthesis, where the final topology of the framework can be predicted and controlled by the geometry of the ligand and the coordination preference of the metal ion. scispace.com Key design considerations include:

Ligand functionality: The presence of both pyridine and pyrazole groups allows for the formation of diverse network structures. The pyrazole group can also be functionalized to introduce additional properties into the MOF. digitellinc.com

Reaction conditions: Solvent, temperature, and the presence of modulators can influence the crystallization process and the final structure of the MOF. researchgate.net

MOFs constructed from pyrazolyl-pyridine ligands can exhibit a variety of structural features, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. acs.orgresearchgate.net The connectivity of the network is determined by the coordination modes of the ligand and the metal centers.

For example, a zinc(II) coordination polymer has been synthesized using a triazole-based ligand containing both pyrazolyl and pyridyl functionalities, resulting in a 2D layer structure. figshare.com The pyrazolate-based MOFs, in particular, have been explored for their high stability. acs.org The structure of these MOFs can feature open channels and pores, which are crucial for their applications in areas like gas sorption and catalysis. acs.orgdigitellinc.com The characterization of these frameworks is typically carried out using single-crystal and powder X-ray diffraction. acs.orgfigshare.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Zinc(II) bromide |

| Zinc(II) iodide |

| Iron(II) tetrafluoroborate (B81430) hexahydrate |

| 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine |

| Curium(III) |

| Europium(III) |

An article on the spin crossover phenomena in iron(II) complexes of this compound cannot be generated at this time. A thorough review of available scientific literature reveals a significant lack of specific research on the spin crossover (SCO) properties of iron(II) complexes involving the precise ligand this compound.

The majority of existing research on spin crossover in iron(II)-pyrazolyl-pyridine systems focuses extensively on complexes derived from the 2,6-bis(pyrazol-1-yl)pyridine (bpp) scaffold. In these widely studied compounds, two pyrazolyl groups are attached to the pyridine ring at the 2 and 6 positions, creating a tridentate ligand that readily forms [Fe(L)₂]²⁺ type complexes known for their diverse and tunable spin crossover behaviors. These studies include ligands functionalized at the 4-position of the pyridine ring, but the fundamental coordinating structure remains the 2,6-bis(pyrazol-1-yl)pyridine framework.

In contrast, the specified ligand, this compound, features a single pyrazolyl group at the 4-position of the pyridine. This structural difference results in a bidentate or bridging ligand, which would form iron(II) complexes with different coordination geometries and intermolecular interactions compared to the well-documented [Fe(bpp)₂]²⁺ systems. The specific conditions under which these different complexes might exhibit spin crossover, and the detailed characteristics of such phenomena (e.g., transition temperatures, hysteresis, completeness of the transition), have not been reported in the reviewed literature.

Consequently, due to the absence of detailed research findings and data tables pertaining specifically to iron(II) complexes of this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the requested outline and focuses solely on this compound. Writing about the more common 2,6-disubstituted isomers would not address the subject of the request and would be scientifically misleading. Further experimental research is needed in this specific area of coordination chemistry to provide the data necessary for such a review.

Materials Science Applications of 4 1h Pyrazol 4 Yl Pyridine Derivatives

Development of Porous Organic Materials

The ability of 4-(1H-pyrazol-4-yl)pyridine and its substituted analogues to act as linkers has been instrumental in the development of porous organic materials, particularly Metal-Organic Frameworks (MOFs) and Hybrid Ultramicroporous Materials (HUMs). cd-bioparticles.netnanochemazone.com These materials are characterized by their high surface area and well-defined pore structures, making them suitable for applications in gas storage and separation.

A notable example is the metal-organic framework MAF-36, which is constructed using this compound (Hpypz) as the organic linker. nih.gov The resulting framework, with the formula [Cu2(pypz)2]·0.5p-xylene, exhibits one-dimensional channels. nih.gov This material demonstrates remarkable flexibility; upon template removal and heating, it can be transformed into a porous isomer (α-[Cu2(pypz)2]) with small cavities or a nonporous isomer (β-[Cu2(pypz)2]). nih.gov This structural flexibility, controllable by crystal size, allows the material to selectively adsorb xylene isomers, showcasing unprecedentedly high selectivity for p-xylene (B151628). nih.gov

Furthermore, derivatives such as 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine have been employed to create a family of HUMs. ul.iersc.org These materials, with pillared square grid networks, have demonstrated exceptional performance in breaking the trade-off between adsorption capacity and selectivity for gas separations, such as acetylene (B1199291) (C2H2) from carbon dioxide (CO2). ul.ie For instance, the material SIFSIX-21-Ni, which uses this pyrazole-pyridine derivative, combines high separation selectivity with a significant adsorption capacity, setting a new benchmark for C2H2/CO2 selective sorbents. ul.ie

| Material Name | Linker Molecule | Application | Key Finding |

| MAF-36 | This compound | Xylene Isomer Separation | Demonstrates guest-driven flexibility and shape-memory behavior with high p-xylene selectivity. nih.gov |

| SIFSIX-21-Ni | 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine | Acetylene/Carbon Dioxide Separation | Combines exceptional separation selectivity (27.7) with high adsorption capacity (4 mmol∙g⁻¹). ul.ie |

| ZRFSIX-21-Cu | 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine | Gas and Vapour Capture | Possesses two distinct ultramicroporous phases (α and β) with tunable gas uptake and selectivity. rsc.org |

| Luminescent MOF | 4-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)pyridine | Volatile Organic Compound Sensing | A cationic metal-organic framework featuring [Cu–pyrazolate]3 units for luminescent sensing. rsc.org |

Functional Linkers for Advanced Materials

The utility of this compound derivatives extends beyond simply forming porous structures; they act as functional linkers that impart specific properties to the resulting materials. The distinct coordination environments of the pyrazole (B372694) and pyridine (B92270) nitrogens allow for precise control over the final architecture and its characteristics.

By modifying the linker, researchers can fine-tune the properties of advanced materials. For example, the use of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine in HUMs leads to materials with high surface areas and tailored binding sites for specific gas molecules. ul.ie The linker's structure is directly responsible for creating the ultramicroporous environment that enables highly selective gas separation. ul.ie

The flexibility of the frameworks built from these linkers is another key functionality. As seen with MAF-36, the coordination of the this compound linker with copper ions results in a structure that can undergo significant changes in response to external stimuli like the presence or absence of guest molecules. nih.gov This "gate-opening" effect and shape-memory behavior are advanced functionalities directly attributable to the nature of the linker and its coordination. nih.gov Additionally, pyrazolate-based linkers designed with a donor-acceptor-donor structure have been synthesized to create luminescent MOFs, where the linker itself is the primary source of the material's optical properties. nih.gov

Fluorescent and Luminescent Properties in Pyrazole-Pyridine Hybrids

Pyrazole-pyridine hybrids are a significant class of compounds known for their fluorescent and luminescent properties. The combination of the electron-donating pyrazole and the electron-accepting pyridine can create intramolecular charge transfer (ICT) characteristics, which are often the basis for strong light emission.

For instance, novel 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and shown to be highly fluorescent. acs.orgresearchgate.net These compounds exhibit strong blue light emission in both solution and solid states, with some derivatives achieving quantum yields as high as 88%. acs.orgresearchgate.net This efficient emission is attributed to a twisted intramolecular charge transfer (TICT) mechanism. acs.orgresearchgate.net Similarly, other fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines display high fluorescence quantum yields and notable photostability. rsc.org

In coordination chemistry, pyridyl-pyrazole ligands are used to create highly luminescent metal complexes. Lanthanide coordination polymers built with these ligands exhibit distinct photoluminescence, often enhanced by an "antenna effect." mdpi.com In this process, the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light. mdpi.com This mechanism has been observed to result in high luminescence efficiency, with a quantum yield reaching 76% for a Tb³⁺-based compound. mdpi.com Copper(I) coordination polymers constructed from 3,5-diethyl-4-(4-pyridyl)-pyrazole also show bright solid-state phosphorescence at room temperature. acs.org

| Compound/Complex Class | Emission Characteristics | Quantum Yield (Φ) | Underlying Mechanism |

| 1,7-Dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Strong blue light emission | Up to 88% | Twisted Intramolecular Charge Transfer (TICT). acs.orgresearchgate.net |

| Lanthanide Coordination Polymers with Pyridyl-Pyrazole Ligands | Varies with lanthanide ion (e.g., green for Tb³⁺) | Up to 76% (for Tb³⁺) | Ligand-to-metal energy transfer (Antenna Effect). mdpi.com |

| Pyrazole-tethered Imidazo[1,2-a]azines | Highly fluorescent | Up to 78% | Not specified. researchgate.net |

| Copper(I) Pyrazolate Polymers | Bright solid-state phosphorescence | Not specified | Not specified. acs.org |

| Iridium(III) Complexes with Pyrazole Ligands | Strong luminescence in solution and at 77 K | Not specified | Not specified. bohrium.com |

Sensor Development based on Metal Ion Complexation

The ability of the nitrogen atoms in the pyrazole and pyridine rings to form stable chelate complexes with metal ions is the foundation for their use in chemical sensors. nih.gov The binding of a specific metal ion can induce a measurable change in the compound's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a visible color change. nih.gov

A review of pyrazole-based chemosensors highlights several examples where pyridine-pyrazole structures selectively detect metal ions. nih.gov One probe was found to effectively recognize Al³⁺ ions, while another was developed as a dual colorimetric and fluorescent sensor for Fe³⁺ ions. nih.gov Another derivative functioned as a fluorescent probe for Hg²⁺ through a dramatic decrease in fluorescence intensity upon binding. nih.gov

The design of these sensors leverages principles like chelation-enhanced fluorescence (CHEF), where the coordination to a metal ion restricts intramolecular rotations and vibrations, leading to an increase in fluorescence. rsc.orgresearchgate.net Conversely, fluorescence quenching can occur if the bound metal ion is paramagnetic or has a strong spin-orbit coupling, which promotes non-radiative decay pathways. rsc.org

Researchers have successfully used a 4-phenyl-substituted bis-pyrazolopyridine (Ph-PBP) as a fluorescent probe for the detection of several metal ions, including Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺, via fluorescence quenching. acs.orgresearchgate.net This sensing process was also shown to be reversible. acs.orgresearchgate.net In another study, π-extended 1-(2-Pyridyl)-4-styrylpyrazoles were developed as selective "turn-off" fluorescent sensors for Hg²⁺, achieving a low limit of detection (LOD) of 3.1 x 10⁻⁷ M. acs.org

| Sensor Molecule | Target Ion(s) | Detection Method | Limit of Detection (LOD) |

| 4-Phenyl-substituted bis-pyrazolopyridine (Ph-PBP) | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence Quenching | Not specified. acs.orgresearchgate.net |

| 1-(2-Pyridyl)-4-styrylpyrazole derivative | Hg²⁺ | "Turn-off" Fluorescence | 3.1 x 10⁻⁷ M. acs.org |

| Pyridine-pyrazole based dye (20) | Fe³⁺ | Colorimetric & Fluorescence Quenching | 57 nM. nih.gov |

| Pyridine-pyrazole chemosensor (17) | Al³⁺ | Colorimetric & Fluorescent | Not specified. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 4-(1H-pyrazol-4-yl)pyridine and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. tandfonline.combohrium.com Studies utilizing DFT, often with the B3LYP functional, have been employed to optimize the molecular geometry of pyrazole (B372694) and pyridine (B92270) derivatives, determining bond lengths and angles. tandfonline.comscispace.com These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms. For instance, in related pyrazole-pyridine systems, DFT has been used to confirm that the pyridine and pyrazole rings are nearly planar, with only a slight deviation. scispace.com This planarity is a crucial factor influencing how the molecule interacts with other molecules, including biological targets.

Theoretical calculations have also been used to analyze the vibrational frequencies of related heterocyclic systems, which can be correlated with experimental data from FT-IR spectroscopy to confirm the structural integrity of the synthesized compounds. derpharmachemica.com

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally signifies a more reactive molecule. ijcrt.org

For derivatives of this compound, HOMO-LUMO analysis has been performed to understand their electronic properties. scispace.comnih.gov In one study on related pyrazole derivatives, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on specific rings, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. nih.gov The HOMO-LUMO energy gap can also provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule. ijcrt.org

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. semanticscholar.orgresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. semanticscholar.orgresearchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reflects chemical reactivity and stability. A smaller gap suggests higher reactivity. ijcrt.orgnih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. tandfonline.com These interactions involve the transfer of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. tandfonline.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. bohrium.com This method is widely used in drug discovery to understand the binding mechanisms and to screen for potential drug candidates. napier.ac.ukasianpubs.org

Prediction of Binding Modes and Affinities

Molecular docking simulations have been successfully applied to derivatives of this compound to predict how they might interact with specific protein targets. For instance, studies have shown that derivatives of this compound can exhibit high binding affinity to the active site of enzymes like cyclooxygenase-2 (COX-2). napier.ac.ukresearchgate.net These simulations provide a three-dimensional model of the ligand-protein complex, illustrating the most probable binding pose of the ligand within the protein's binding pocket. The predicted binding affinity, often expressed as a docking score or binding energy, helps in ranking potential inhibitors.

Identification of Hydrogen Bonding and Other Intermolecular Interactions

A key output of molecular docking is the identification of specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For derivatives of this compound, docking studies have revealed that they can form hydrogen bonds with key amino acid residues in the active site of their target proteins. napier.ac.ukresearchgate.net For example, interactions with residues such as tyrosine, arginine, and serine have been observed in the active site of COX-2. These detailed interaction patterns are crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors. nih.gov

| Interaction Type | Description | Importance in Ligand Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. napier.ac.uk |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Drives the binding of nonpolar parts of the ligand to nonpolar pockets of the protein. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural features that govern their inhibitory potential against various biological targets.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to understand the relationship between the 3D properties of a molecule and its biological activity. tandfonline.com These models generate contour maps that visualize the spatial regions where modifications to the molecule are likely to increase or decrease its activity. tandfonline.com

A significant 3D-QSAR study was conducted on a series of 4-[5-(4-Fluoro-benzyl-1H-pyrazol-3-yl]-pyridine derivatives, which are structurally related to this compound, to analyze their efficacy as CYP3A4 inhibitors. inderscienceonline.cominderscience.com The study involved a dataset of 95 molecules, from which statistically robust CoMFA and CoMSIA models were developed. inderscienceonline.cominderscience.com The most active compound was used as a template for aligning the other molecules, a crucial step for building a reliable model. tandfonline.cominderscienceonline.cominderscience.com

The predictive power of these models was validated internally and externally, yielding high correlation coefficients. inderscienceonline.cominderscience.com The CoMFA model produced a cross-validated q² of 0.784 and a non-cross-validated r² of 0.974, while the CoMSIA model showed even better statistical results with a q² of 0.797 and an r² of 0.987. inderscienceonline.cominderscience.com These results indicate that the developed models have excellent predictive capability for the inhibitory activity of these compounds. inderscienceonline.cominderscience.com

| Model | q² (Cross-validated) | r² (Non-cross-validated) | F-value | Components |

| CoMFA | 0.784 | 0.974 | 479.682 | 5 |

| CoMSIA | 0.797 | 0.987 | 791.297 | 6 |

| Table 1: Statistical results of CoMFA and CoMSIA models for 4-[5-(4-Fluoro-benzyl-1H-pyrazol-3-yl]-pyridine derivatives as CYP3A4 inhibitors. inderscienceonline.cominderscience.com |

Similarly, 3D-QSAR studies have been performed on other pyrazole derivatives, such as N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamides, to understand their activity as succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications. acs.orgnih.gov

Molecular descriptors are numerical values that quantify the physical, chemical, or electronic properties of a molecule. In QSAR studies, these descriptors are correlated with biological activity to understand which properties are most influential.

For the 4-[5-(4-Fluoro-benzyl-1H-pyrazol-3-yl]-pyridine derivatives studied as CYP3A4 inhibitors, the CoMFA and CoMSIA contour maps revealed that steric, electrostatic, hydrogen bond donor, and hydrogen bond acceptor fields are significant contributors to their biological activity. inderscienceonline.cominderscience.com This implies that the size, charge distribution, and hydrogen-bonding capacity of the substituents on the pyrazole-pyridine scaffold are critical for effective inhibition of the CYP3A4 enzyme. inderscienceonline.cominderscience.com

In the development of pyrazol-4-yl-pyridine derivatives as potential PET radioligands for the M4 muscarinic acetylcholine (B1216132) receptor, lipophilicity was a key molecular descriptor. nih.gov Researchers intentionally used a less lipophilic pyrazole substituent to counteract the increased lipophilicity from a fluorine-containing side chain, aiming to enhance brain uptake for in vivo imaging. nih.gov

The parent compound, this compound, has several calculated molecular descriptors that provide a baseline for understanding its derivatives.

| Molecular Descriptor | Value | Reference |

| Molar Refractivity | 41.82 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | ambeed.com |

| LogP (iLOGP) | 0.85 | ambeed.com |

| LogP (XLOGP3) | 0.77 | ambeed.com |

| Number of H-bond Acceptors | 2 | ambeed.com |

| Number of H-bond Donors | 1 | ambeed.com |

| Number of Rotatable Bonds | 1 | ambeed.com |

| Table 2: Calculated molecular descriptors for this compound. ambeed.com |